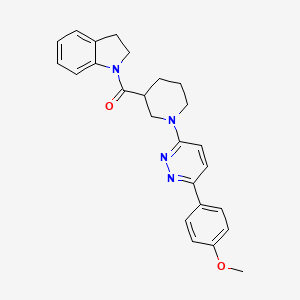

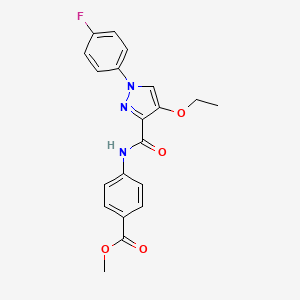

5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole" is a heterocyclic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural features, such as pyrazole and oxadiazole moieties, which are known for their significance in medicinal chemistry due to their pharmacological potential and the possibilities for chemical modification .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with basic precursors such as diethyl oxalate, 1-(4-methoxyphenyl)ethan-1-one, or carboxylic acids, and employing reagents like sodium hydride, hydrazine hydrate, and phosphorus oxychloride . The synthesis process is carefully optimized to achieve the desired heterocyclic frameworks and to ensure the purity of the compounds, which is confirmed using techniques like high-performance liquid chromatography (HPLC) .

Molecular Structure Analysis

The molecular structures of related compounds are determined using various spectroscopic methods, including FT-IR, FT-NMR, and HRMS spectra. X-ray diffraction analysis is also employed to elucidate the spatial structure of these molecules, revealing details such as dihedral angles between rings and the presence of intermolecular hydrogen bonds . These structural features are crucial for understanding the molecular interactions and properties of the compounds.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole". However, the related compounds discussed in the papers are likely to undergo various chemical transformations due to the presence of reactive functional groups such as carbothioic O-acid and carboxamide groups . These transformations can be exploited to further modify the molecular structure and potentially enhance the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their thermal stability, optical properties, and non-linear optical activity. For instance, one of the compounds was found to be thermally stable up to 190°C . The optical properties, including UV-vis absorption and fluorescence spectral characteristics, are influenced by the substituents on the aryl ring and the solvent polarity . The non-linear optical properties are attributed to the small energy gap between the frontier molecular orbitals .

Scientific Research Applications

Pharmacological Evaluation

Heterocyclic compounds, including oxadiazoles and pyrazoles, have been evaluated for their pharmacological potential. For instance, computational and pharmacological assessments have shown that derivatives of 1,3,4-oxadiazole and pyrazole exhibit toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018). These compounds have shown binding and inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), indicating their potential in cancer therapy and inflammation management.

Antibacterial Activity

The antibacterial activity of novel oxadiazole derivatives has been investigated, revealing significant efficacy against various bacterial strains. A study highlighted the synthesis of oxadiazoles that exhibited considerable antibacterial activity, with certain compounds outperforming standard drugs like Ampicillin against pathogens such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2009).

Antitumor and Anticancer Properties

The structural framework of oxadiazoles and pyrazoles has been explored for antitumor and anticancer properties. Synthesis and characterization studies have led to the identification of compounds with notable cytotoxic activity against cancer cell lines, underscoring the therapeutic potential of these heterocycles in oncology (Hassan et al., 2014).

Insecticidal and Antimicrobial Applications

Research has extended into the insecticidal activities of oxadiazole derivatives, demonstrating effective control against pests like the diamondback moth. This suggests potential applications in agriculture for pest management (Qi et al., 2014). Additionally, the antimicrobial and antitubercular potential of these compounds has been explored, indicating their usefulness in addressing infectious diseases (Shingare et al., 2022).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole' involves the reaction of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole with 3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in the presence of a base and a catalyst.", "Starting Materials": [ "3-(4-(methylthio)phenyl)-1,2,4-oxadiazole", "3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde", "Base", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole and 3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in a suitable solvent.", "Step 2: Add a base such as triethylamine to the reaction mixture and stir for a few minutes.", "Step 3: Add a catalyst such as copper iodide to the reaction mixture and stir for a few hours at room temperature.", "Step 4: Purify the product by column chromatography using a suitable eluent.", "Step 5: Obtain the desired compound '5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole'." ] } | |

CAS RN |

1251599-01-5 |

Product Name |

5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole |

Molecular Formula |

C19H16N4O2S |

Molecular Weight |

364.42 |

IUPAC Name |

5-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C19H16N4O2S/c1-24-14-5-3-4-13(10-14)17-16(11-20-22-17)19-21-18(23-25-19)12-6-8-15(26-2)9-7-12/h3-11H,1-2H3,(H,20,22) |

InChI Key |

ZOJKETHCWFXLAM-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=C(C=C4)SC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3005030.png)

![5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol](/img/structure/B3005031.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005033.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3005037.png)

![2-[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3005039.png)

![3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3005049.png)